Cas no 1904-69-4 (2-Amino-N-methyl-benzylamine Dihydrochloride)

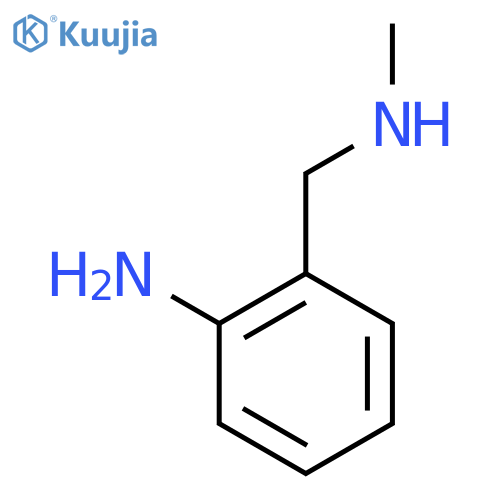

1904-69-4 structure

商品名:2-Amino-N-methyl-benzylamine Dihydrochloride

2-Amino-N-methyl-benzylamine Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Amino-N-methyl-benzylamine

- 2-(methylaminomethyl)aniline

- 2-amino-N-methylBenzenemethanamine

- DA-08779

- 2-((Methylamino)methyl)aniline

- 1904-69-4

- 2-Amino-N-methyl-benzylamine 2HCl

- Z764242576

- DTXSID50473381

- F13330

- KNHJWNJISZHGDV-UHFFFAOYSA-N

- AKOS010462232

- 2-[(methylamino)methyl]aniline

- [2-(methylamino-methyl)-phenyl]-amine

- CS-0449124

- EN300-100576

- 2-(methylaminomethyl)-aniline

- Benzenemethanamine, 2-amino-N-methyl-

- SCHEMBL681379

- 2-Amino-N-methyl-benzylamine Dihydrochloride

-

- インチ: InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3

- InChIKey: KNHJWNJISZHGDV-UHFFFAOYSA-N

- ほほえんだ: CNCC1=CC=CC=C1N

計算された属性

- せいみつぶんしりょう: 136.100048391g/mol

- どういたいしつりょう: 136.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 93.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-Amino-N-methyl-benzylamine Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-100576-5.0g |

2-[(methylamino)methyl]aniline |

1904-69-4 | 94% | 5g |

$983.0 | 2023-05-03 | |

| TRC | A822623-10mg |

2-Amino-N-methyl-benzylamine Dihydrochloride |

1904-69-4 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | A822623-50mg |

2-Amino-N-methyl-benzylamine Dihydrochloride |

1904-69-4 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-100576-0.25g |

2-[(methylamino)methyl]aniline |

1904-69-4 | 95% | 0.25g |

$162.0 | 2023-10-28 | |

| Enamine | EN300-100576-0.5g |

2-[(methylamino)methyl]aniline |

1904-69-4 | 95% | 0.5g |

$255.0 | 2023-10-28 | |

| Enamine | EN300-100576-10.0g |

2-[(methylamino)methyl]aniline |

1904-69-4 | 94% | 10g |

$1803.0 | 2023-05-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M299517-1g |

2-Amino-N-methyl-benzylamine Dihydrochloride |

1904-69-4 | 95% | 1g |

¥1029.90 | 2023-09-01 | |

| 1PlusChem | 1P00B4VD-1g |

2-(Methylaminomethyl)aniline |

1904-69-4 | 95% | 1g |

$460.00 | 2025-02-25 | |

| Aaron | AR00B53P-5g |

2-(METHYLAMINOMETHYL)ANILINE |

1904-69-4 | 97% | 5g |

$716.00 | 2025-01-23 | |

| 1PlusChem | 1P00B4VD-500mg |

2-(Methylaminomethyl)aniline |

1904-69-4 | 95% | 500mg |

$360.00 | 2025-02-25 |

1904-69-4 (2-Amino-N-methyl-benzylamine Dihydrochloride) 関連製品

- 1904-62-7(2-((Dimethylamino)methyl)aniline)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量